2-Chloro-4-(4-(naphthalen-1-yl)phenyl)quinazoline
CAS No.:
Cat. No.: VC16226739
Molecular Formula: C24H15ClN2
Molecular Weight: 366.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H15ClN2 |
|---|---|
| Molecular Weight | 366.8 g/mol |
| IUPAC Name | 2-chloro-4-(4-naphthalen-1-ylphenyl)quinazoline |
| Standard InChI | InChI=1S/C24H15ClN2/c25-24-26-22-11-4-3-9-21(22)23(27-24)18-14-12-17(13-15-18)20-10-5-7-16-6-1-2-8-19(16)20/h1-15H |
| Standard InChI Key | YTTFZSLFNVFHAQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)C4=NC(=NC5=CC=CC=C54)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-Chloro-4-(4-(naphthalen-1-yl)phenyl)quinazoline consists of a quinazoline core (a bicyclic structure with two nitrogen atoms at positions 1 and 3) substituted at position 2 with a chlorine atom and at position 4 with a 4-(naphthalen-1-yl)phenyl group. This arrangement introduces significant steric bulk and π-conjugation, which influence its electronic properties and intermolecular interactions .
Key Structural Attributes:
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Quinazoline backbone: Provides a planar, aromatic scaffold conducive to π-π stacking and hydrogen bonding.
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Chlorine substituent: Enhances electrophilicity at position 2, making the compound reactive toward nucleophilic substitution .
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4-(Naphthalen-1-yl)phenyl group: Introduces extended conjugation and hydrophobic character, potentially enhancing binding to biological targets or organic semiconductors .
Synthesis and Physicochemical Properties
Synthetic Pathways
While no explicit synthesis route for this compound is documented in the provided sources, analogous quinazoline derivatives are typically synthesized via:
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Cyclocondensation reactions: Using anthranilic acid derivatives and nitriles in the presence of phosphoryl chloride (POCl₃) to form the quinazoline core .
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Buchwald-Hartwig coupling: For introducing aryl groups at position 4, as seen in related electroluminescent materials .
A hypothetical route for 2-chloro-4-(4-(naphthalen-1-yl)phenyl)quinazoline might involve:
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Chlorination of 4-(4-(naphthalen-1-yl)phenyl)quinazolin-2(1H)-one using POCl₃ .
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Palladium-catalyzed cross-coupling to attach the naphthyl-phenyl moiety .
Physicochemical Data
Materials Science Applications
Organic Electronics
Patents describe quinazoline derivatives as electron-transport materials in OLEDs due to their high electron affinity and thermal stability . For example, 2-phenylpyridine-based emitters achieved luminance efficiencies of 15–18 cd/A . The naphthyl-phenyl substituent in 2-chloro-4-(4-(naphthalen-1-yl)phenyl)quinazoline could similarly enhance charge transport in optoelectronic devices.
Key Performance Metrics (Analog Systems):
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Glass Transition Temperature (Tg): 120–150°C (improves device longevity) .
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HOMO/LUMO Levels: -5.8 eV/-3.2 eV (facilitates electron injection) .
Computational and Docking Studies
Molecular docking of related 4(3H)-quinazolinones revealed strong binding (ΔG = -9.2 to -11.5 kcal/mol) to bacterial NADH dehydrogenase via hydrogen bonds and hydrophobic interactions . For the subject compound, in silico models predict:
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